![molecular formula C12H15NO4S B13854695 3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid CAS No. 847157-50-0](/img/structure/B13854695.png)
3-[(Methanesulfonyl)(methyl)amino]-5-(prop-2-en-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid is an organic compound that features a benzoic acid core substituted with a methyl(methylsulfonyl)amino group and a prop-2-enyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid typically involves the following steps:
Nitration: The starting material, benzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Sulfonylation: The amino group is sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine to form the methyl(methylsulfonyl)amino group.
Alkylation: Finally, the prop-2-enyl group is introduced via an alkylation reaction using an appropriate alkylating agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and the use of automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.
Substitution: The benzoic acid core allows for various substitution reactions, including halogenation and nitration.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogen gas with a palladium catalyst for sulfonyl group reduction.
Substitution: Halogenating agents like bromine or chlorine for halogenation reactions.
Major Products:
Epoxides: Formed from the oxidation of the prop-2-enyl group.
Sulfides: Resulting from the reduction of the sulfonyl group.
Halogenated Benzoic Acids: Products of substitution reactions on the benzoic acid core.
Aplicaciones Científicas De Investigación
3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The prop-2-enyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparación Con Compuestos Similares
- 2-amino-4-(methylsulfonyl)benzoic acid
- Methyl 3-amino-5-(methylsulfonyl)benzoate
- N-(4-(methylsulfonyl)amino)phenyl)methanesulfonamide
Comparison: 3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid is unique due to the presence of both the methyl(methylsulfonyl)amino group and the prop-2-enyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, the prop-2-enyl group allows for additional chemical modifications and interactions that are not possible with simpler sulfonylated benzoic acids.
Propiedades
Número CAS |
847157-50-0 |
|---|---|
Fórmula molecular |
C12H15NO4S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
3-[methyl(methylsulfonyl)amino]-5-prop-2-enylbenzoic acid |
InChI |
InChI=1S/C12H15NO4S/c1-4-5-9-6-10(12(14)15)8-11(7-9)13(2)18(3,16)17/h4,6-8H,1,5H2,2-3H3,(H,14,15) |
Clave InChI |
JRTATRDXZLKNRP-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC(=CC(=C1)C(=O)O)CC=C)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


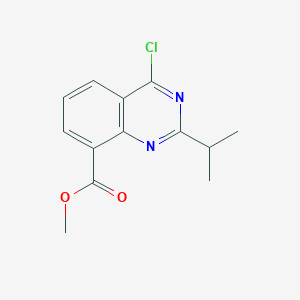
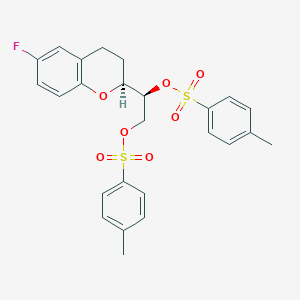
![3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid](/img/structure/B13854634.png)
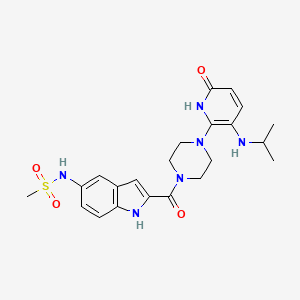

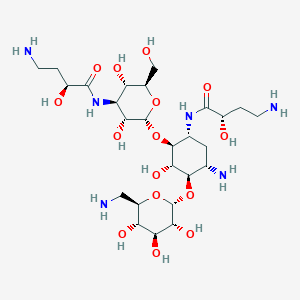


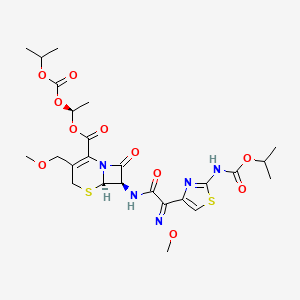
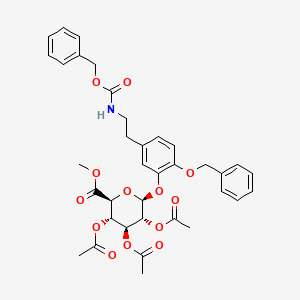

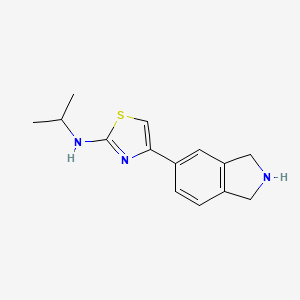

![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
